molecular formula C7H10N2O B2755687 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol CAS No. 1367991-68-1

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Cat. No.: B2755687
CAS No.: 1367991-68-1
M. Wt: 138.17
InChI Key: UBGFAVGDVCIHSN-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol is a heterocyclic compound with the molecular formula C7H10N2O. It is a derivative of benzimidazole, featuring a hydroxyl group at the 5-position and a partially saturated benzene ring.

Scientific Research Applications

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 2-nitroaniline derivatives followed by cyclization with formaldehyde or other aldehydes. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the benzimidazole ring play crucial roles in these interactions, influencing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h4-5,10H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGFAVGDVCIHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367991-68-1
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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